molecular formula C7H2BrFN2O2 B13928035 4-Bromo-5-fluoro-2-nitrobenzonitrile

4-Bromo-5-fluoro-2-nitrobenzonitrile

Cat. No.: B13928035
M. Wt: 245.01 g/mol
InChI Key: NNPTUZCJOLVKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-nitrobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 5, a nitro group (NO₂) at position 2, and a nitrile (CN) group at position 1 (ortho to the nitro group). The nitrile group enhances stability and participates in cycloaddition reactions, while the nitro group directs electrophilic substitution reactions to specific ring positions .

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

4-bromo-5-fluoro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H

InChI Key

NNPTUZCJOLVKEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. The bromination step can be carried out using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . The nitration step involves the use of concentrated sulfuric acid , sodium nitrite , and copper(II) sulfate pentahydrate in a mixture of water, acetic acid, and cyclohexane at temperatures ranging from -5°C to 50°C .

Industrial Production Methods

Industrial production methods for 4-Bromo-5-fluoro-2-nitrobenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-5-fluoro-2-nitrobenzonitrile is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Positional Isomers

  • 2-Bromo-4-fluoro-5-nitrobenzonitrile (C₇H₂BrFN₂O) This isomer differs in the placement of bromine (position 2) and fluorine (position 4). Its molecular polarity and melting point may differ due to altered dipole moments .
  • 4-Bromo-2-fluoro-5-nitrobenzonitrile
    Mentioned in , this compound swaps the nitro and fluorine positions compared to the target molecule. Such a configuration may alter electronic effects, making the ring more susceptible to reduction of the nitro group under catalytic hydrogenation .

Functional Group Variants

Compound Name Key Substituents Molecular Formula Key Differences vs. Target Compound
4-Bromo-5-fluoro-2-nitrophenol –OH instead of –CN C₆H₃BrFNO₃ Increased polarity and acidity (pKa ~8–10 due to –OH); reduced thermal stability .
4-Bromo-5-fluoro-2-nitrobenzoic acid –COOH instead of –CN C₇H₃BrFNO₄ Higher solubility in polar solvents; carboxyl group enables salt formation and esterification .
4-Bromo-2-chloro-5-fluorobenzonitrile –Cl instead of –NO₂ C₇H₂BrClFN Reduced electron-withdrawing effects; lower reactivity in SNAr reactions but increased stability under acidic conditions .

Substituent Additions/Modifications

  • 4-Bromo-5-fluoro-2-methylbenzonitrile
    A methyl group at position 2 replaces the nitro group. This electron-donating group (EDG) increases electron density on the ring, enhancing susceptibility to electrophilic aromatic substitution. The methyl group also improves lipophilicity, favoring membrane permeability in biological systems .

  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile A heterocyclic analog with a pyridine core. The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, while the hydroxyl (–OH) group enables hydrogen bonding, making this compound suitable for coordination chemistry or enzyme inhibition .

Simplified Analogs

  • 4-Bromobenzonitrile (C₇H₄BrN)
    Lacks fluorine and nitro groups. Simpler structure with lower molecular weight (MW 182.02 vs. 285.02 for the target compound). Reduced polarity results in higher volatility and lower boiling point .

Key Research Findings

  • Reactivity Trends : The nitro group in 4-Bromo-5-fluoro-2-nitrobenzonitrile deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS) at positions ortho and para to the nitro group. In contrast, analogs like 4-Bromo-2-fluoro-5-methylbenzonitrile undergo faster electrophilic reactions due to the EDG methyl group .
  • Thermal Stability : Nitro-containing derivatives (e.g., 4-Bromo-5-fluoro-2-nitrotoluene) exhibit lower thermal stability compared to chloro or methyl-substituted analogs, requiring cautious handling during synthesis .
  • Biological Activity: Hydroxyl or amino-substituted analogs (e.g., 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile) show enhanced binding to biological targets like kinases, whereas nitrile/nitro derivatives are more commonly used as intermediates in drug synthesis .

Biological Activity

4-Bromo-5-fluoro-2-nitrobenzonitrile (CAS No. 893615-25-3) is a halogenated aromatic compound that has garnered attention in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-5-fluoro-2-nitrobenzonitrile is C7_7H2_2BrFN2_2O2_2, with a molecular weight of 245.01 g/mol. The presence of bromine, fluorine, and nitro groups contributes to its reactivity and interaction with biological systems.

The biological activity of 4-Bromo-5-fluoro-2-nitrobenzonitrile is primarily attributed to its ability to interact with various enzymes and proteins:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit enzyme activity .
  • Protein-Ligand Interactions : The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to target proteins, influencing cellular signaling pathways related to growth and apoptosis .

Biochemical Pathways

4-Bromo-5-fluoro-2-nitrobenzonitrile has been shown to affect several biochemical pathways:

  • Cellular Signaling : It can alter cell signaling pathways by interacting with cellular receptors or enzymes, leading to changes in gene expression and cellular metabolism .
  • Drug Metabolism : Preliminary studies suggest that this compound may influence drug metabolism by interacting with cytochrome P450 enzymes, which are crucial for the biotransformation of many pharmaceuticals.

Biological Studies and Findings

Research on the biological activity of 4-Bromo-5-fluoro-2-nitrobenzonitrile is still emerging, but several studies have provided insights into its potential applications:

  • Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing promise in inhibiting bacterial growth in vitro. Its structural features allow it to interact effectively with bacterial enzymes .
  • Antitumor Potential : There is growing interest in the use of this compound as a scaffold for developing new antitumor agents. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further investigation .
  • Case Study : A notable case study highlighted the effects of exposure to similar nitro compounds, demonstrating potential hepatotoxicity and metabolic disturbances, which could be relevant for understanding the safety profile of 4-Bromo-5-fluoro-2-nitrobenzonitrile .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes,
AntimicrobialExhibits antibacterial properties,
AntitumorPotential as an antitumor agent ,
Drug MetabolismInfluences cytochrome P450 activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Bromo-5-fluoro-2-nitrobenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, starting from a fluorobenzonitrile precursor, bromination can be achieved using Br₂ in the presence of FeBr₃ as a catalyst, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., Br₂:substrate at 1.1:1) to minimize byproducts like di-brominated derivatives .

Q. How can researchers confirm the purity and structural integrity of 4-Bromo-5-fluoro-2-nitrobenzonitrile?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% by area normalization).
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at C4, fluorine at C5, nitro at C2). The absence of aromatic proton signals in ¹H NMR indicates full substitution.
  • FT-IR : Peaks at ~2230 cm⁻¹ (C≡N stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm functional groups .
  • Elemental Analysis : Match calculated and observed C, H, N, Br, and F percentages.

Q. What are the critical physical properties (e.g., solubility, melting point) relevant to handling this compound?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM). Test solubility incrementally to avoid excess solvent use.
  • Melting Point : Reported ranges vary (e.g., 69–72°C for analogs like 4-Bromo-2-fluorobenzonitrile ). Measure using a calibrated melting point apparatus and compare with literature to assess purity.

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. To resolve:

  • Reproduce Synthesis : Follow documented procedures exactly, and characterize using multiple methods (e.g., DSC for melting behavior).
  • Cross-Validate Data : Compare NMR/IR with structurally similar compounds (e.g., 4-Bromo-2,6-difluorobenzonitrile ) to identify shifts attributable to nitro group placement.
  • Collaborate : Share samples with independent labs to verify results .

Q. What strategies mitigate decomposition or instability during storage or reactions involving 4-Bromo-5-fluoro-2-nitrobenzonitrile?

  • Methodological Answer :

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group or nitro reduction.
  • Reaction Stability : Avoid prolonged exposure to light or heat. Use radical inhibitors (e.g., BHT) in reactions involving elevated temperatures.
  • Monitor Degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products .

Q. How can regioselectivity challenges in modifying the nitro or bromine groups be addressed?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., nitrile) to control substitution. For example, lithiation at C5 (adjacent to fluorine) may require LDA at –78°C to avoid competing pathways.
  • Protection/Deprotection : Temporarily protect the nitro group (e.g., via acetylation) to perform selective bromine displacement with nucleophiles like NaN₃.
  • Computational Modeling : Employ DFT calculations to predict reactive sites based on electron density maps .

Q. What role does 4-Bromo-5-fluoro-2-nitrobenzonitrile play in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal Chemistry : Acts as a building block for kinase inhibitors or antimicrobial agents. For example, the nitro group can be reduced to an amine for further coupling (e.g., Suzuki-Miyaura with boronic acids).
  • Materials Science : Used in synthesizing liquid crystals or polymers, leveraging its rigid aromatic core and halogen substituents for cross-linking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.